L-Asparaginyl-L-histidyl-L-glutaminylglycylglycylglycine
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Overview
Description
L-Asparaginyl-L-histidyl-L-glutaminylglycylglycylglycine is a peptide compound composed of six amino acids: L-asparagine, L-histidine, L-glutamine, and three glycine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-histidyl-L-glutaminylglycylglycylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (L-glycine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-glycine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-glycine, L-glutamine, L-histidine, L-asparagine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-histidyl-L-glutaminylglycylglycylglycine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidizing agents can modify the side chains of amino acids like histidine.
Reduction: Reducing agents can affect disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or acids such as hydrochloric acid.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Modified amino acids with altered side chains.
Reduction: Reduced forms of amino acids or peptides.
Scientific Research Applications
L-Asparaginyl-L-histidyl-L-glutaminylglycylglycylglycine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-histidyl-L-glutaminylglycylglycylglycine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
L-Asparaginyl-L-histidyl-L-glutaminylglycylglycylglycine:
L-Asparaginyl-L-histidyl-L-glutaminylglycylglycylalanine: Similar structure but with an alanine residue instead of the third glycine.
L-Asparaginyl-L-histidyl-L-glutaminylglycylglycylserine: Contains a serine residue, which may alter its properties and applications.
Properties
CAS No. |
868170-43-8 |
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Molecular Formula |
C21H32N10O9 |
Molecular Weight |
568.5 g/mol |
IUPAC Name |
2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C21H32N10O9/c22-11(4-15(24)33)19(38)31-13(3-10-5-25-9-29-10)21(40)30-12(1-2-14(23)32)20(39)28-7-17(35)26-6-16(34)27-8-18(36)37/h5,9,11-13H,1-4,6-8,22H2,(H2,23,32)(H2,24,33)(H,25,29)(H,26,35)(H,27,34)(H,28,39)(H,30,40)(H,31,38)(H,36,37)/t11-,12-,13-/m0/s1 |
InChI Key |
WHZPXOAYMRGKCI-AVGNSLFASA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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